エチルトリフェニルホスホニウムヨージド

概要

説明

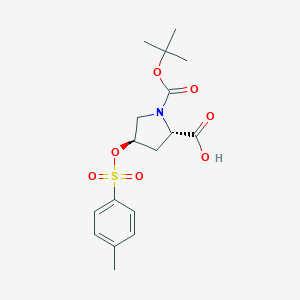

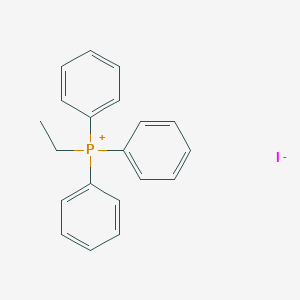

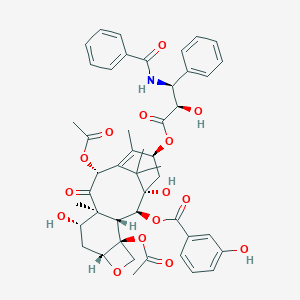

Ethyltriphenylphosphonium iodide (ETPPI) is a white to slightly yellowish crystalline powder . It is a quaternary phosphonium salt mainly used for the advancement and/or curing of phenolic-based epoxy resins and thermosetting powder coatings . It is also involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes, and asymmetric hydrogenation .

Synthesis Analysis

The synthesis of Ethyltriphenylphosphonium iodide involves the reaction of triphenylphosphine and iodine in toluene. The solution of bis-alkoxymethane is then added to the reaction mixture and allowed to stir for 5 hours at room temperature .

Molecular Structure Analysis

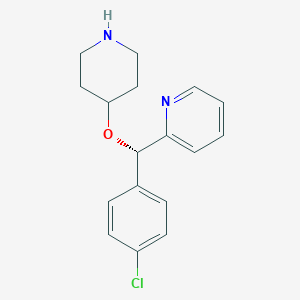

The molecular formula of Ethyltriphenylphosphonium iodide is C20H20IP . The molecular structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

Ethyltriphenylphosphonium iodide is used as a Wittig reagent and phase transfer catalyst in organic synthesis. It can also be used in asymmetric hydrogenation and to make Bismuth (III) polynuclear complexes .

Physical and Chemical Properties Analysis

Ethyltriphenylphosphonium iodide has a molecular weight of 418.26. It appears as a white to almost white powder or crystal. It is light-sensitive and hygroscopic. It has a melting point of 166-173 °C . It is slightly soluble in water .

科学的研究の応用

ジアリルメチン誘導体の合成

エチルトリフェニルホスホニウムヨージドは、ジアリルメチン誘導体の合成に使用されます。これらの化合物は、染料、顔料、および有機発光ダイオード(OLED)の製造における用途があるため、重要です。 ホスホニウム塩は、ジアリルメチン骨格を構築するために必要な炭素-炭素結合の形成を促進する触媒または中間体として作用します .

ホスホニウム塩の調製

有機化学では、ホスホニウム塩は重要な中間体として機能します。エチルトリフェニルホスホニウムヨージド自体はホスホニウム塩であり、さまざまな置換反応によって他のホスホニウム塩を生成するために使用できます。 これらの塩は、アルケンの合成で広く用いられるウィッティヒ反応において重要です .

ビスマス(III)多核ハロゲン化物錯体

この化合物は、ビスマス(III)多核ハロゲン化物錯体の形成に関与しています。これらの錯体は、そのユニークな構造的および電子的特性により、材料科学および触媒において潜在的な用途を有しています。 これらは、新しい機能を持つビスマスベースの材料の合成のための前駆体として機能できます .

不斉水素化

不斉水素化は、医薬品や農薬に不可欠なキラル分子の製造における重要なプロセスです。 エチルトリフェニルホスホニウムヨージドは、このような反応においてリガンドまたは触媒促進剤として使用でき、水素化プロセスのエナンチオ選択性に影響を与えます .

第一級芳香族アミンのN,N-ジメチル化のための触媒

この化合物は、メチルアルキルカーボネートを用いた第一級芳香族アミンのN,N-ジメチル化のための効率的な触媒として機能します。 この反応は、アミンの化学的性質を改変するために重要であり、新しい医薬品や農薬の開発につながる可能性があります .

3-ヒドロキシフラボン合成における相間移動触媒

エチルトリフェニルホスホニウムヨージドは、カルコンから3-ヒドロキシフラボンをアルガー・フリン・オヤマダ合成する際に、相間移動触媒として使用されます。 3-ヒドロキシフラボンは、有意な生物活性を有する化合物であり、その潜在的な治療効果について研究されています .

固相メタセシス重縮合

この用途には、アルキルジプロペニルチオフェンモノマーを形成するために、固相メタセシス重縮合でエチルトリフェニルホスホニウムヨージドを使用することが含まれます。 これらのモノマーは、電子機器における用途を持つ導電性ポリマーを生成するために、高分子化学の分野で貴重です .

溝呂木・ヘック反応と辻・トロスト反応

エチルトリフェニルホスホニウムヨージドは、溝呂木・ヘック環化およびカスケード辻・トロスト環化/ラクトン化反応の反応物です。 これらの反応は、特に天然物や医薬品に多く見られる環状化合物を構築する際に、複雑な有機分子の合成に役立ちます .

作用機序

Target of Action

Ethyltriphenylphosphonium iodide (ETPPI) is a versatile organic compound that primarily targets primary aromatic amines and chalcones . It acts as an efficient catalyst for the N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates . It also serves as a phase transfer catalyst for the synthesis of 3-hydroxyflavones from chalcones via the Algar−Flynn−Oyamada synthesis .

Mode of Action

ETPPI is an iodophosphonium compound with excellent electrophilicity . It can participate in electrophilic substitution reactions, such as the electrophilic addition of alkenes and nucleophilic substitution reactions . Its high electrophilicity and reaction activity make it a useful reagent and intermediate in organic synthesis .

Biochemical Pathways

ETPPI is involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes . It also plays a role in asymmetric hydrogenation . These reactions are crucial in the field of organic synthesis, contributing to the production of various organic compounds.

Pharmacokinetics

It is known to be slightly soluble in water , suggesting that its bioavailability may be influenced by its solubility. It is also soluble in organic solvents such as ether, chloroform, and dimethylformamide , which could potentially affect its distribution and elimination in the body.

Result of Action

The result of ETPPI’s action is the formation of various organic compounds through different reactions. For instance, it can catalyze the N,N-dimethylation of primary aromatic amines to form dimethylated amines . It can also catalyze the synthesis of 3-hydroxyflavones from chalcones . These reactions are essential in organic synthesis and medicinal chemistry.

Action Environment

The action of ETPPI can be influenced by environmental factors. It is sensitive to light and should be stored in conditions that avoid light . Its high reactivity and electrophilicity require safety measures during use, such as wearing protective gloves, glasses, and ensuring good ventilation in the laboratory . Furthermore, its stability and low toxicity allow it to act as a catalyst under certain conditions .

Safety and Hazards

将来の方向性

The Ethyltriphenylphosphonium iodide market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023. This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing notable growth across sectors such as construction, automotive, electronics, and more .

生化学分析

Biochemical Properties

Ethyltriphenylphosphonium iodide has been reported to act as an efficient catalyst for N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates . It also serves as a phase transfer catalyst for the synthesis of 3-hydroxyflavones from chalcones via Algar−Flynn−Oyamada synthesis

Molecular Mechanism

It is known to participate in electrophilic substitution reactions, such as electrophilic addition and nucleophilic substitution

特性

IUPAC Name |

ethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAFUPJSGFVWPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052117 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4736-60-1 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4736-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTRIPHENYLPHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXZ2V239JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyltriphenylphosphonium iodide in organic synthesis?

A1: Ethyltriphenylphosphonium iodide serves as a crucial reagent in Wittig reactions. [] This reaction allows for the synthesis of alkenes from aldehydes or ketones, expanding the possibilities for constructing complex organic molecules. Specifically, Ethyltriphenylphosphonium iodide can be deprotonated to generate a phosphorus ylide, which acts as a nucleophile attacking the carbonyl group of aldehydes or ketones. [] This reaction proceeds through a four-membered ring intermediate and ultimately leads to the formation of an alkene and triphenylphosphine oxide.

Q2: Can you elaborate on the structural characterization of Ethyltriphenylphosphonium iodide?

A2: Ethyltriphenylphosphonium iodide crystallizes in the monoclinic crystal system with the space group P21/c. [] Its unit cell dimensions are a = 9.0703(3) Å, b = 19.0974(6) Å, c = 11.9927(3) Å, and β = 120.079(2)°. [] The unit cell volume is 1797.7 Å3, and it contains four molecules of the compound (Z = 4). [] While the provided abstracts do not specify molecular weight or spectroscopic data, these can be determined through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q3: Has Ethyltriphenylphosphonium iodide been investigated for applications beyond organic synthesis?

A3: While primarily recognized for its role in the Wittig reaction, Ethyltriphenylphosphonium iodide-based deep eutectic solvents have shown potential for separating toluene/heptane mixtures. [] This application highlights the versatility of this compound and its potential utility in industrial processes like the extraction of aromatics from naphtha.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B128626.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)